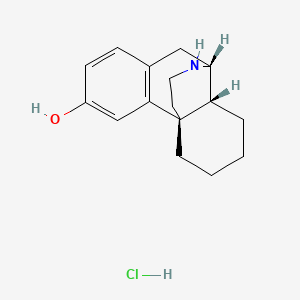

Norlevorphanol hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

53448-65-0 |

|---|---|

Molekularformel |

C16H22ClNO |

Molekulargewicht |

279.80 g/mol |

IUPAC-Name |

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C16H21NO.ClH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m0./s1 |

InChI-Schlüssel |

TVWLCOZEOOAJBT-QALYCTJVSA-N |

Isomerische SMILES |

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O.Cl |

Kanonische SMILES |

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Norlevorphanolhydrochlorid kann aus Levomethorphanhydrobromid synthetisiert werden. Das Verfahren beinhaltet die Behandlung von Levomethorphan mit wässriger Bromwasserstoffsäure (HBr), um eine Demethylierung zu erreichen, was zu einer wässrigen HBr-Lösung von Levorphanol führt. Diese Lösung wird dann mit Ammoniak (NH₄OH) neutralisiert, um rohes Levorphanol zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Norlevorphanolhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Kristallisation des gebildeten Salzes, um einen hohen Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Norlevorphanolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Bromwasserstoffsäure (HBr) zur Demethylierung und Ammoniak (NH₄OH) zur Neutralisation .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Levorphanol, das weiterverarbeitet werden kann, um Norlevorphanolhydrochlorid zu erhalten .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Norlevorphanolhydrochlorid entfaltet seine Wirkung, indem es als Agonist an den μ-Opioidrezeptoren im Gehirn und Rückenmark wirkt. Diese Wechselwirkung verändert die Übertragung und Wahrnehmung von Schmerz, was zu analgetischen Wirkungen führt. Die Verbindung interagiert auch mit anderen Opioidrezeptoren, was zu ihrem gesamten pharmakologischen Profil beiträgt.

Wirkmechanismus

Norlevorphanol hydrochloride exerts its effects by acting as an agonist at the mu-opioid receptors in the brain and spinal cord. This interaction alters the transmission and perception of pain, leading to analgesic effects. The compound also interacts with other opioid receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Chemical and Regulatory Comparison

| Property | Norlevorphanol HCl | Levorphanol | Normorphine | Hydrocodone |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₁NO·HCl | C₁₇H₂₃NO·HCl | C₁₆H₁₉NO₃·HCl | C₁₈H₂₁NO₃ |

| DEA Schedule | I | II | I | II |

| Key Metabolic Enzyme | CYP3A4 | UGTs | CYP2D6 | CYP2D6 |

Table 2: Analytical Detection Limits

| Compound | TLC Rf Value (System T1) | Mass Spectrometry (Primary Ions) |

|---|---|---|

| Norlevorphanol | 0.12 | m/z 259, 215, 213 |

| Levorphanol | 0.15* | m/z 285, 215, 201 |

| Hydrocodone | 0.20* | m/z 299, 242, 171 |

Q & A

Q. What are the key structural characteristics of norlevorphanol hydrochloride, and how do they influence its pharmacological activity?

this compound (C₁₆H₂₁NO·ClH; MW 279.805) is a morphinan derivative with absolute stereochemistry at three defined stereocenters . Its opioid activity is attributed to the 3-hydroxyl group and the N-methyl substitution, which modulate μ-opioid receptor binding affinity. Structural analogs like levorphanol and dextromethorphan demonstrate that stereochemical configuration critically impacts receptor selectivity and metabolic stability . Researchers should prioritize crystallography or NMR to confirm stereochemical purity during synthesis.

Q. What validated analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?

A validated SIM GC/MS method has been used for simultaneous quantification of morphinan analogs (e.g., dextromethorphan and its metabolites) with a detection limit of 0.1 ng/mL. This method involves liquid-liquid extraction, derivatization, and chromatographic separation using a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film thickness) at a 1 mL/min flow rate . For norlevorphanol, adapt this protocol by optimizing ionization parameters (e.g., ESI+ for LC-MS/MS) to account for its unique fragmentation pattern.

Q. How should researchers handle contradictions in reported receptor binding affinities for this compound?

Discrepancies in receptor affinity data (e.g., µ- vs. κ-opioid receptor selectivity) may arise from variations in assay conditions (e.g., cell type, radioligand concentration). Standardize assays using HEK-293 cells transfected with human opioid receptors and employ competitive binding protocols with [³H]DAMGO (µ-selective) or [³H]U69593 (κ-selective) . Include positive controls (e.g., naloxone) and validate results across multiple replicates.

Advanced Research Questions

Q. What experimental strategies can resolve conflicting data on norlevorphanol’s neuroprotective vs. neurotoxic effects?

Contradictory findings may stem from dose-dependent effects or model-specific variability. Design dose-response studies in primary neuronal cultures (rat cortical neurons) with norlevorphanol (1 nM–10 µM) under oxidative stress (e.g., H₂O₂ exposure). Assess viability via MTT assay and apoptosis markers (caspase-3 activation). Compare outcomes across species (e.g., murine vs. human iPSC-derived neurons) to identify translational relevance .

Q. How can researchers optimize in vitro metabolic stability assays for this compound to predict in vivo pharmacokinetics?

Use human liver microsomes (HLM) or hepatocytes to evaluate CYP3A4/2D6-mediated metabolism. Pre-incubate norlevorphanol (1–10 µM) with NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS. For CYP inhibition studies, co-incubate with ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) to identify major metabolic pathways . Correlate in vitro clearance with in vivo PK data from rodent models.

Q. What methodologies are critical for assessing norlevorphanol’s interaction with P-glycoprotein (P-gp) in blood-brain barrier (BBB) models?

Use MDCK-MDR1 cells to measure bidirectional transport (apical-to-basal vs. basal-to-apical) of norlevorphanol (1–100 µM) with/without P-gp inhibitors (e.g., verapamil). Calculate efflux ratios and validate with in situ brain perfusion in rodents. Integrate these data with PET imaging using [¹¹C]-labeled norlevorphanol to quantify BBB penetration .

Q. How should researchers address regulatory and safety challenges in preclinical studies involving this compound?

Norlevorphanol is classified as a controlled substance under narcotic laws in multiple jurisdictions . Obtain DEA/FDA approvals before animal studies. Follow NIH guidelines for preclinical reporting: document sample sizes, randomization, blinding, and statistical power analyses. Use Safety Data Sheet (SDS) protocols for handling (e.g., avoid inhalation, use PPE) and storage (tightly sealed containers at –20°C) .

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters for this compound

| Parameter | Value (Rat Model) | Method | Reference |

|---|---|---|---|

| Half-life (t₁/₂) | 2.1 ± 0.3 h | LC-MS/MS | |

| Cmax (oral) | 45 ng/mL | SIM GC/MS | |

| Protein Binding | 85% | Equilibrium dialysis |

Q. Table 2. Recommended Analytical Conditions for Norlevorphanol Quantification

| Instrument | Column | Mobile Phase | Detection |

|---|---|---|---|

| LC-MS/MS | C18 (2.6 µm, 50 mm) | 0.1% FA in H₂O/MeOH | ESI+ |

| GC-MS | DB-5MS (30 m) | Helium, 1 mL/min | SIM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.